(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is a natural product found in Clerodendrum mandarinorum, Tylosema esculentum, and Cryptochiton stelleri with data available.
Brand Name: Vulcanchem
CAS No.: 19467-01-7
VCID: VC21047770
InChI: InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1
SMILES: CCOC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C8H16O6
Molecular Weight: 208.21 g/mol

(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol

CAS No.: 19467-01-7

Cat. No.: VC21047770

Molecular Formula: C8H16O6

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol - 19467-01-7

Specification

CAS No. 19467-01-7
Molecular Formula C8H16O6
Molecular Weight 208.21 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1
Standard InChI Key WYUFTYLVLQZQNH-CBQIKETKSA-N
Isomeric SMILES CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES CCOC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CCOC1C(C(C(C(O1)CO)O)O)O

Introduction

Chemical Identity and Nomenclature

(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is a carbohydrate derivative belonging to the glycoside family. This compound has several recognized synonyms in scientific literature, which are important for cross-referencing research across different databases and publications . The compound's structural configuration indicates specific stereochemistry at five chiral centers, which is critical to its biological properties and interactions.

Identification Parameters

The compound is cataloged with specific identifiers that enable precise tracking and reference across scientific databases. These identification parameters are essential for researchers working with this compound.

ParameterValue
CAS Registry Number19467-01-7
PubChem CID9815668
Molecular FormulaC₈H₁₆O₆
IUPAC Name(2S,3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol
InChIInChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8+/m1/s1
InChIKeyWYUFTYLVLQZQNH-CBQIKETKSA-N

The IUPAC name provides the systematic way of identifying the compound based on its structure, while the InChI and InChIKey offer standardized methods for representing the chemical structure in a computer-readable format .

Structural Characteristics

(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol contains a pyran ring (tetrahydropyran) with specific substituents and stereochemical configurations. The compound's structure plays a fundamental role in determining its physical properties, reactivity, and biological activities.

Structural Components

The compound consists of a six-membered tetrahydropyran ring with an ethoxy group at position 2, a hydroxymethyl group at position 6, and hydroxyl groups at positions 3, 4, and 5. The stereochemical designations (2S,3R,4S,5S,6R) indicate the spatial orientation of these substituents around the ring, which is critical for the compound's biochemical recognition and activity .

Simplified Molecular-Input Line-Entry System (SMILES) Notation

The SMILES notation for the compound is CCO[C@@H]1C@@HO, which encodes both the connectivity and stereochemistry of the molecule . This representation is valuable for computational chemistry and database searches.

Physical Properties

Understanding the physical properties of (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is essential for developing methods for its synthesis, purification, and formulation. These properties also influence how the compound behaves in biological systems and chemical reactions.

Fundamental Physical Parameters

The compound exhibits specific physical characteristics that define its behavior under various conditions. These parameters are crucial for laboratory handling and experimental design.

PropertyValueMethod
Molecular Weight208.21 g/molComputed
Melting Point110 °CExperimental (in ethyl acetate)
Boiling Point395.1±42.0 °CPredicted
Density1.40±0.1 g/cm³Predicted
pKa12.96±0.70Predicted

The experimental melting point of 110 °C was determined using ethyl acetate as a solvent, which is an important consideration for purification processes . The other parameters, such as boiling point, density, and pKa, have been determined through predictive computational methods, which provide reasonable estimates for experimental planning.

Natural Occurrence and Sources

(2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol has been documented to occur naturally in several biological sources. The natural presence of this compound in various organisms suggests potential ecological and biological roles that may be of interest to researchers in natural products chemistry and chemical ecology.

Biological Sources

The compound has been reported in several distinct organisms, highlighting its distribution across different taxonomic groups:

  • Clerodendrum mandarinorum - A plant species belonging to the Lamiaceae family

  • Cryptochiton stelleri - A marine mollusk known as the giant Pacific chiton or gumboot chiton

  • Tylosema esculentum - A plant species also known as marama bean

The presence of this compound in both plant and animal species suggests convergent biochemical pathways or common ecological functions. The diverse sources also indicate potential for discovering new biological activities through comparative studies of how these organisms utilize the compound.

Chemical Reactivity and Stability

The chemical behavior of (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol is influenced by its functional groups, particularly the hydroxyl groups and the ethoxy substituent. Understanding these reactive features is important for predicting its behavior in biochemical pathways and synthetic applications.

Hydroxyl Group Reactivity

The three hydroxyl groups at positions 3, 4, and 5 of the tetrahydropyran ring make the compound hydrophilic and capable of hydrogen bonding. These groups can participate in various chemical reactions, such as esterification, etherification, and oxidation, which may be relevant for derivatization studies and structure-activity relationship analyses.

Glycosidic Bond Stability

The ethoxy group at position 2 forms a glycosidic bond, which is susceptible to acid hydrolysis. This property is significant for understanding the compound's stability in various pH conditions and its potential metabolic fate in biological systems.

Spectroscopic Characteristics

Spectroscopic data for (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol provide critical information for its identification, purity assessment, and structural confirmation. While the search results don't provide direct spectroscopic data, the following analytical approaches would typically be employed for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would reveal the connectivity and stereochemical arrangement of atoms within the molecule. For this compound, proton (¹H) NMR would show signals for the ethoxy group, the protons on the pyran ring, and those associated with the hydroxyl and hydroxymethyl groups. Carbon (¹³C) NMR would identify the eight carbon atoms in distinct chemical environments.

Infrared (IR) Spectroscopy

IR spectroscopy would detect the characteristic absorption bands for the hydroxyl groups (typically broad peaks around 3200-3600 cm⁻¹) and the C-O-C stretching vibrations of the ethoxy group and the pyran ring (typically around 1050-1150 cm⁻¹).

Analytical Considerations

For research involving (2S,3R,4S,5S,6R)-2-Ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol, appropriate analytical methods are essential for ensuring compound identity and purity. The following techniques would be particularly relevant:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are suitable for separation and quantification of this compound. Given its polarity due to multiple hydroxyl groups, reversed-phase chromatography with appropriate mobile phases would likely provide good separation from related compounds.

Mass Spectrometry

Mass spectrometry would enable confirmation of the molecular weight (208.21 g/mol) and could provide fragmentation patterns characteristic of glycosides, aiding in structural confirmation and identification of potential impurities.

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